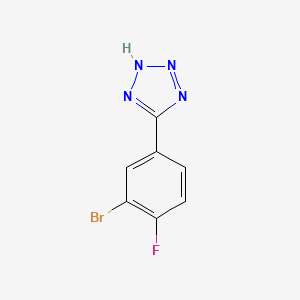

5-(3-bromo-4-fluorophenyl)-2H-tetrazole

描述

Historical Context and Development

The development of this compound can be traced to the broader historical advancement of tetrazole chemistry, which began with the pioneering work of J. A. Bladin in 1885 at the University of Uppsala. Bladin first synthesized and characterized tetrazole compounds, establishing the foundation for this important class of heterocyclic compounds. The specific compound this compound represents a more recent advancement in synthetic organic chemistry, emerging from efforts to incorporate halogen substituents into tetrazole frameworks for enhanced chemical properties.

The synthesis of halogenated tetrazole derivatives gained momentum in the latter half of the twentieth century, particularly following the fundamental work of Finnegan and co-workers in 1958, who reported improved procedures for preparing 5-substituted 1H-tetrazoles from nitriles using inorganic sodium azide and ammonium chloride in dimethylformamide. This methodological advancement enabled the systematic exploration of substituted tetrazoles, including those bearing halogen substituents such as bromine and fluorine.

The development of this compound specifically reflects the modern interest in creating compounds with multiple halogen substituents, which can provide unique electronic and steric properties. The strategic placement of bromine at the 3-position and fluorine at the 4-position of the phenyl ring represents a deliberate design choice to modulate the electronic properties of the tetrazole system.

Significance in Heterocyclic Chemistry

This compound holds particular significance in heterocyclic chemistry due to its unique structural features and potential reactivity patterns. Tetrazoles belong to the class of twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms, representing the highest nitrogen content among stable heterocycles. The incorporation of both bromine and fluorine substituents into the phenyl ring system creates a compound with distinctive electronic characteristics that can influence both chemical reactivity and biological activity.

The significance of this compound extends to its role as a synthetic intermediate in organic chemistry. The presence of the bromine substituent provides a reactive site for various coupling reactions, including Suzuki-Miyaura cross-coupling and other palladium-catalyzed transformations. Simultaneously, the fluorine atom contributes to the electronic properties of the molecule, potentially enhancing stability and modifying lipophilicity characteristics.

The tetrazole ring system itself is known for its remarkable stability over a wide pH range and resistance to various oxidizing and reducing agents. This stability, combined with the electron-withdrawing nature of the halogen substituents, creates a molecular framework that can serve as a versatile building block for more complex structures. The compound's significance is further enhanced by the general utility of tetrazole derivatives in coordination chemistry, where they can act as ligands in metal-organic frameworks and other coordination compounds.

Classification and Nomenclature

The systematic classification of this compound follows established nomenclature conventions for heterocyclic compounds. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is classified as a 2H-tetrazole derivative, indicating the specific tautomeric form where the hydrogen atom is located on the nitrogen at position 2 of the tetrazole ring.

The complete systematic name reflects the structural features systematically: this compound indicates a tetrazole ring with a phenyl substituent at position 5, where the phenyl ring bears a bromine atom at position 3 and a fluorine atom at position 4. The molecular formula C7H6BrFN4 accurately represents the atomic composition, with a molecular weight of 245.05 daltons.

| Classification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 2382895-71-6 |

| Molecular Formula | C7H6BrFN4 |

| Molecular Weight | 245.05 g/mol |

| Melting Data Laboratory Number | MFCD04035677 |

| International Chemical Identifier Key | CSMUKQKDJSMZGP-UHFFFAOYSA-N |

The compound belongs to the broader category of mono-substituted tetrazoles, specifically 5-substituted derivatives. Within this classification, it represents a subclass of halogenated tetrazoles, distinguished by the presence of multiple halogen atoms on the aromatic substituent. The 2H-tautomeric form designation is particularly important, as tetrazoles can exist in different tautomeric forms, with the 1H-tetrazole and 2H-tetrazole being the most common.

Overview of Tetrazole Chemistry

Tetrazole chemistry encompasses a rich and diverse field of heterocyclic chemistry, with fundamental principles that directly apply to understanding this compound. The tetrazole ring system exhibits aromatic character with six π-electrons distributed across the five-membered ring containing four nitrogen atoms and one carbon atom. This electronic configuration provides remarkable stability and unique reactivity patterns that distinguish tetrazoles from other nitrogen heterocycles.

The synthesis of tetrazole compounds, including this compound, typically involves the well-established [3+2] cycloaddition reaction between nitriles and azides. The mechanistic understanding of this transformation has evolved significantly, with density functional theory calculations suggesting a previously unsuspected nitrile activation step en route to an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring. The activation barriers for this process correlate strongly with the electron-withdrawing potential of the substituent on the nitrile, making halogenated precursors particularly suitable for tetrazole formation.

| Synthetic Parameter | Typical Conditions |

|---|---|

| Temperature Range | 80-120°C |

| Solvent Systems | Dimethylformamide, water, alcohols |

| Catalysts | Lewis acids, copper complexes |

| Reaction Time | 12-48 hours |

| Yield Range | 60-90% |

The electronic properties of tetrazoles are significantly influenced by substituent effects, particularly when electron-withdrawing groups such as halogens are present. The presence of both bromine and fluorine in this compound creates a unique electronic environment that can influence both the stability of the tetrazole ring and its reactivity toward electrophilic and nucleophilic reagents. Fluorine, being the most electronegative element, significantly affects the electron density distribution, while bromine provides a larger, more polarizable substituent that can participate in various intermolecular interactions.

The tautomerism of tetrazoles represents another fundamental aspect of their chemistry. While this compound is designated as the 2H-tautomer, tetrazoles can exist in equilibrium between 1H- and 2H-forms, with the equilibrium position influenced by solvent, temperature, and substituent effects. In the solid phase, the 1H-tautomer typically predominates, while in the gas phase, the 2H-tautomer can be more stable. This tautomeric behavior has important implications for the chemical and biological properties of tetrazole compounds.

Recent advances in tetrazole chemistry have demonstrated the versatility of these compounds in multicomponent reactions, where tetrazoles can be formed through convergent synthetic strategies involving multiple reactants. These methodologies have expanded the synthetic accessibility of complex tetrazole derivatives and have particular relevance for compounds like this compound, where multiple functional groups must be introduced in a controlled manner.

属性

IUPAC Name |

5-(3-bromo-4-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGKEXZJIQANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696159 | |

| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874784-10-8 | |

| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromo-4-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole typically involves the reaction of 3-bromo-4-fluoroaniline with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

化学反应分析

5-(3-bromo-4-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(3-Bromo-4-fluorophenyl)-2H-tetrazole serves as a crucial building block in the synthesis of various pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders, inflammation, and pain management. The compound's ability to mimic biological molecules allows it to interact with specific enzymes and receptors, which is vital for therapeutic efficacy .

Biological Activity

Research indicates that this compound exhibits enzyme inhibition properties, particularly against cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. Additionally, it has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antitumor effects by disrupting microtubule dynamics in cancer cells .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agricultural practices. The compound's unique structure contributes to its efficacy as a pesticide or herbicide .

Material Science

Enhancing Material Properties

This compound is incorporated into polymer blends to enhance thermal stability and mechanical properties. Its inclusion can lead to the development of durable materials with improved performance characteristics, making it suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques

this compound functions as a reagent in analytical chemistry. It aids in the detection and quantification of specific compounds within complex mixtures, thus facilitating various analytical methods such as chromatography and spectroscopy .

Research on Chemical Reactions

Exploring Reaction Mechanisms

The compound is employed in studies focused on chemical reaction mechanisms. Its unique structure allows researchers to investigate how similar compounds behave under different conditions, providing insights into reaction pathways and kinetics .

Antimicrobial Efficacy Study

A study conducted by Coca et al. evaluated the antibacterial properties of various substituted tetrazoles, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Bacillus cereus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Properties Study

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated its ability to induce apoptosis via microtubule stabilization.

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 (Colon Cancer) | 6.43 |

| PC-3 (Prostate Cancer) | 9.83 |

| MCF-7 (Breast Cancer) | 8.76 |

These findings highlight the compound's potential as an effective chemotherapeutic agent .

作用机制

The mechanism of action of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Table 1 summarizes key structural analogs, their molecular properties, and biological activities:

Key Observations:

- Halogen Substituents: Bromo and fluoro groups (e.g., 5-(4-bromophenyl)-2H-tetrazole) increase melting points and thermal stability compared to non-halogenated analogs (e.g., 5-(4-methylphenyl)-2H-tetrazole at 54.5°C) . This trend suggests stronger intermolecular interactions (e.g., halogen bonding) in bromo/fluoro derivatives.

- Bioactivity: Compounds with fluorophenyl substituents (e.g., 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) exhibit significant antinociceptive activity, outperforming morphine in latency tests .

Electronic and Steric Effects

- Steric Considerations: Bulkier substituents (e.g., 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine) may reduce bioavailability compared to smaller analogs like 5-(4-methylphenyl)-2H-tetrazole .

生物活性

5-(3-Bromo-4-fluorophenyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The presence of the bromo and fluoro substituents on the phenyl ring enhances its reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 248.05 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

- Enzyme Inhibition : Research indicates that tetrazole derivatives can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Antimicrobial Activity : Some studies have reported that tetrazoles exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Antitumor Activity : The compound has shown potential as an antitumor agent, affecting cancer cell proliferation through mechanisms involving microtubule stabilization .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against several pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Bacillus cereus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 (Colon Cancer) | 6.43 |

| PC-3 (Prostate Cancer) | 9.83 |

| MCF-7 (Breast Cancer) | 8.76 |

The compound's mechanism involves disrupting microtubule dynamics, which is crucial for cell division .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Coca et al. evaluated various substituted tetrazoles, including this compound, for their antibacterial properties. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

- Anticancer Properties : In a study focusing on the anticancer effects of tetrazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated its ability to induce apoptosis in cancer cells via microtubule stabilization, highlighting its potential as an effective chemotherapeutic agent .

常见问题

Q. How to integrate computational and experimental data to rationalize reaction mechanisms?

- Methodological Answer : Combine quantum mechanical calculations (e.g., Gaussian 16) with kinetic studies (e.g., Eyring plot for activation energy). Use multivariate analysis (PCA or PLS) to identify dominant variables (e.g., temperature, catalyst loading) influencing reaction pathways. Cross-validate with isotopic labeling experiments (e.g., -labeled nitriles) .

Q. What statistical approaches resolve discrepancies in biological activity data across studies?

- Methodological Answer : Apply meta-analysis using fixed/random effects models to aggregate data from independent assays. Adjust for batch effects (e.g., cell passage number) via ANOVA. Use ROC curves to evaluate assay sensitivity/specificity. Reconcile outliers with mechanistic studies (e.g., competitive inhibition assays) .

Q. How to design a theoretical framework for studying substituent effects on tetrazole bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。